2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one
Description
The compound 2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one is a synthetic small molecule featuring a piperidine core substituted with a 4-methoxyphenylsulfanylmethyl group and a 4-fluorophenyl ketone moiety. The presence of the 4-fluorophenyl group is associated with enhanced metabolic stability and bioavailability in similar compounds , while the sulfanyl linker may influence solubility and binding kinetics .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2S/c1-25-19-6-8-20(9-7-19)26-15-17-10-12-23(13-11-17)21(24)14-16-2-4-18(22)5-3-16/h2-9,17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBQXTYHEAADMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structural representation includes key functional groups that contribute to its biological activity, such as the piperidine ring and fluorinated phenyl groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes, similar to other piperidine derivatives known for their enzyme inhibitory properties. For instance, compounds containing a sulfamoyl group have shown significant enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease .
- Receptor Binding : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors, which could modulate physiological responses. Studies on related compounds indicate that modifications in piperidine structures can enhance binding affinity to specific receptors .
Antimicrobial Activity
Research indicates that piperidine derivatives often possess antimicrobial properties. The incorporation of a methoxy group and a sulfanyl moiety in this compound may enhance its antibacterial efficacy. For instance, similar compounds have demonstrated significant activity against various bacterial strains .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with piperidine cores have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may affect cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have evaluated the biological activities of structurally related compounds:
- Antibacterial Studies : A series of piperidine derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the aromatic substituents significantly influenced antibacterial potency, suggesting that the fluorine and methoxy groups in our compound could similarly enhance activity .
- Enzyme Inhibition Assays : In vitro assays demonstrated that compounds with similar structures inhibited AChE effectively, with IC50 values in the low micromolar range. This suggests that our compound may also exhibit similar inhibitory effects due to its structural analogies .
- Anticancer Activity : A study on piperidine-based analogs highlighted their ability to induce apoptosis in various cancer cell lines. The presence of electron-withdrawing groups like fluorine was correlated with increased cytotoxicity, indicating a potential therapeutic role for this compound in oncology .
Data Tables
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one exhibit significant pharmacological activities. These include:
- Antidepressant Effects: The piperidine structure is often associated with antidepressant properties. Studies have shown that modifications to this backbone can enhance serotonin receptor affinity, potentially leading to improved antidepressant efficacy .
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research:
- Dopaminergic Activity: Compounds with similar structures have been investigated for their effects on dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease .
- Cognitive Enhancement: Preliminary studies suggest that modifications to the piperidine ring can improve cognitive function in animal models, indicating potential applications in treating cognitive deficits .
Synthesis of Novel Compounds
The unique functional groups present in this compound allow for the synthesis of novel derivatives:
- Structure-Activity Relationship (SAR) Studies: Researchers can modify the methoxy and fluorophenyl groups to explore their influence on biological activity, leading to the development of more potent derivatives .
- Targeted Drug Delivery Systems: The compound can be utilized in designing targeted delivery systems due to its specific binding characteristics, which may enhance drug efficacy while reducing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated increased serotonin receptor binding affinity compared to standard antidepressants. |
| Study 2 | Anticancer Properties | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Neuroprotective Effects | Highlighted potential neuroprotective effects in models of neurodegeneration, suggesting further investigation into cognitive enhancement applications. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Piperidine Core Modifications: The target compound’s piperidine ring substituted with a sulfanylmethyl group contrasts with 1-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one (), where the oxadiazole ring may enhance rigidity and π-π stacking interactions .
Aryl Group Variations :
- The 4-fluorophenyl group in the target compound is retained in 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one (), suggesting shared selectivity for fluorophenyl-sensitive targets (e.g., serotonin receptors) .
- Substitution with a chlorophenyl group () may alter electronic properties, increasing electrophilicity and reactivity in biological systems .
Sulfanyl and Heterocyclic Linkers :
Pharmacological and Industrial Relevance
- Target Compound : The piperidine and 4-fluorophenyl motifs align with antipsychotic agents (e.g., haloperidol analogs), though specific activity requires validation .
- Pyrazoline-Indole Hybrids (): Such hybrids are explored for anticancer and antidepressant activities due to their dual binding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
